molecular formula C7H6F6O2 B14754230 3,3,4,4,5,5-Hexafluoro-1,2-dimethoxycyclopent-1-ene CAS No. 1759-61-1

3,3,4,4,5,5-Hexafluoro-1,2-dimethoxycyclopent-1-ene

Cat. No.: B14754230
CAS No.: 1759-61-1
M. Wt: 236.11 g/mol
InChI Key: RBXSHWOAJJZEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,5,5-Hexafluoro-1,2-dimethoxycyclopent-1-ene: is a fluorinated organic compound characterized by its unique structure, which includes six fluorine atoms and two methoxy groups attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5-Hexafluoro-1,2-dimethoxycyclopent-1-ene typically involves the fluorination of cyclopentene derivatives. One common method includes the reaction of cyclopentene with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The subsequent methoxylation can be achieved using methanol in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy groups.

    Reduction: Reduction reactions may target the double bond in the cyclopentene ring.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Saturated cyclopentane derivatives.

    Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated materials and pharmaceuticals.

Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5-Hexafluoro-1,2-dimethoxycyclopent-1-ene involves its interaction with molecular targets through its fluorine atoms and methoxy groups. These interactions can influence the compound’s reactivity and binding affinity to various biological and chemical targets. The pathways involved may include enzyme inhibition, receptor binding, and alteration of metabolic processes.

Comparison with Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
  • 1,2-Dichlorohexafluorocyclopentene
  • 3,3’- (3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(2-methyl-1-benzothiophene)

Comparison: Compared to these similar compounds, 3,3,4,4,5,5-Hexafluoro-1,2-dimethoxycyclopent-1-ene is unique due to its specific arrangement of fluorine atoms and methoxy groups, which confer distinct chemical and physical properties. For example, the presence of methoxy groups can enhance solubility and reactivity in certain chemical reactions, making it a valuable compound in various applications.

Properties

CAS No.

1759-61-1

Molecular Formula

C7H6F6O2

Molecular Weight

236.11 g/mol

IUPAC Name

3,3,4,4,5,5-hexafluoro-1,2-dimethoxycyclopentene

InChI

InChI=1S/C7H6F6O2/c1-14-3-4(15-2)6(10,11)7(12,13)5(3,8)9/h1-2H3

InChI Key

RBXSHWOAJJZEQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(C(C1(F)F)(F)F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.